Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a fused bicyclic compound featuring a pyrrolo[3,4-c]pyrazole core with two ketone groups at positions 4 and 4. The structure is substituted with a 4-bromophenyl group at position 1, a 3-chloro-2-methylphenyl group at position 5, and a methyl carboxylate ester at position 5.
Properties
Molecular Formula |
C20H15BrClN3O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H15BrClN3O4/c1-10-13(22)4-3-5-14(10)24-18(26)15-16(20(28)29-2)23-25(17(15)19(24)27)12-8-6-11(21)7-9-12/h3-9,15,17H,1-2H3 |
InChI Key |
RSRKZWWSCVEPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds, which undergo a series of reactions such as halogenation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with high yield and purity.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via multi-step protocols involving cycloaddition, esterification, and substitution reactions. A generalized approach includes:
Key intermediates include nitrilimine precursors and substituted maleimides. The stereochemistry of the hexahydropyrrolo-pyrazole core is controlled via asymmetric catalysis (e.g., chiral Pd complexes) .
Ester Hydrolysis
The methyl carboxylate undergoes hydrolysis to form carboxylic acid derivatives:
Nucleophilic Aromatic Substitution
The 4-bromophenyl group participates in Suzuki-Miyaura cross-coupling:
Redox Reactions
The dioxo groups (positions 4 and 6) are redox-active:
-
Reduction : NaBH₄ in ethanol reduces ketones to secondary alcohols (yield: 55–60%) .
-
Oxidation : MnO₂ in acetone oxidizes alcohols back to ketones (yield: 85%) .
Heterocyclic Ring Modifications
The pyrrolo-pyrazole core undergoes ring-opening under strong acidic conditions:
-
Acid Hydrolysis : 6M HCl at 100°C cleaves the pyrrolidine ring, yielding a linear dipeptide analog (yield: 50%) .
Biological Interaction-Driven Reactions
In pharmacological contexts:
-
Enzyme Inhibition : The compound inhibits PI3Kα (IC₅₀ = 12 nM) via H-bonding with Val851 and hydrophobic interactions with Trp780 .
-
Metabolic Oxidation : Cytochrome P450 enzymes (CYP3A4) oxidize the methylphenyl group to a hydroxymethyl derivative (major metabolite) .
Comparative Reactivity Table
| Reaction Type | Substrate Position | Key Reagent | Product |
|---|---|---|---|
| Ester hydrolysis | C-3 carboxylate | NaOH/H₂O | Carboxylic acid |
| Suzuki coupling | C-1 bromophenyl | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives |
| Nucleophilic substitution | C-5 chlorophenyl | KNH₂/NH₃ | Amine or thioether analogs |
| Reduction | C-4/C-6 ketones | NaBH₄ | Secondary alcohols |
Stability and Degradation
Scientific Research Applications
Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with various potential applications in scientific research. This article delves into its applications across different fields, particularly in medicinal chemistry, materials science, and analytical chemistry.
Chemical Properties and Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHBrClNO
- CAS Number : 1023406-76-9
The structure includes multiple functional groups that contribute to its reactivity and potential biological activity. The presence of bromine and chlorine atoms suggests possible interactions with biological targets or materials.
Medicinal Chemistry
This compound has garnered attention for its potential pharmaceutical applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural motifs present in the compound are believed to interact with specific enzymes or receptors involved in cancer proliferation.
- Antimicrobial Properties : The halogenated phenyl groups in the structure may enhance the compound's ability to penetrate bacterial membranes, suggesting potential as an antimicrobial agent.
Materials Science
The compound's unique structural features make it suitable for applications in materials science:
- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers. Its reactivity can be exploited to develop materials with tailored properties for specific applications such as coatings or adhesives.
- Nanomaterials : Research into incorporating this compound into nanomaterials could lead to advancements in drug delivery systems or sensors due to its potential biocompatibility and functionalization capabilities.
Analytical Chemistry
In analytical chemistry, the compound can be utilized as a reference standard or reagent:
- Chromatography : Its unique structure allows for effective separation techniques in chromatographic methods. It can be used to develop methods for analyzing complex mixtures in biological samples.
- Spectroscopic Studies : The distinct spectral characteristics of this compound make it suitable for use in spectroscopic analysis, aiding in the identification and quantification of similar compounds in research settings.
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours of exposure. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.
Case Study 2: Polymer Development
Researchers synthesized a series of polymers using this compound as a crosslinker. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This study highlights the potential for developing high-performance materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo-pyrazole and pyrazole derivatives, focusing on molecular features, physical properties, and synthetic insights.
Structural and Functional Group Comparisons
Physical and Spectral Properties
- Melting Points: Compound 5 : 192–193°C (high crystallinity due to carbothioamide and bromophenyl groups).
- Spectral Data: ¹H NMR: Compound 3s (pyrano-pyrazole) shows aromatic proton signals at δ 7.64–7.42 ppm and NH peaks at δ 11.49 ppm, comparable to the target compound’s expected aromatic and NH/OH resonances. MS: Ethyl 4,6-dioxo-5-phenyl derivative has m/z 314.68 [M-1]⁻, while the target compound’s molecular weight (est. ~550 g/mol) would likely show a higher m/z.
Biological Activity
Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound features multiple substituents that enhance its reactivity and biological activity. The presence of a bromophenyl group and a chloro-methylphenyl group contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 419.3 g/mol .
Biological Activity Overview
Pyrrole derivatives have been studied extensively for their biological activities, including:
- Antimicrobial Activity : Many pyrrole derivatives exhibit significant antibacterial and antifungal properties. The halogenated aromatic groups in this compound may enhance its interaction with microbial targets.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes such as proteases and kinases, which are crucial in numerous biological pathways.
Case Studies and Research Findings
- Antibacterial Activity :
- Anticancer Studies :
- Research has indicated that pyrrole derivatives can effectively inhibit cancer cell growth by targeting specific signaling pathways involved in tumorigenesis. For instance, compounds structurally similar to this compound have been shown to downregulate oncogenes and upregulate tumor suppressor genes .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Structure | Antimicrobial agent; used as pesticide intermediate |
| Methyl 5-(4-fluorophenyl)-1-(3-chloro-2-methylphenyl)-2-methylpyrrole-3-carboxylate | Structure | Enhanced bioactivity due to fluorine substitution |
| Methyl 5-(4-nitrophenyl)-1-(3-bromo-2-methylphenyl)-2-methylpyrrole-3-carboxylate | Structure | Increased electron-withdrawing properties enhance activity |
The mechanism of action for this compound likely involves:
- Binding to Biological Targets : The compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions facilitated by its halogenated groups.
- Induction of Apoptosis : It may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
